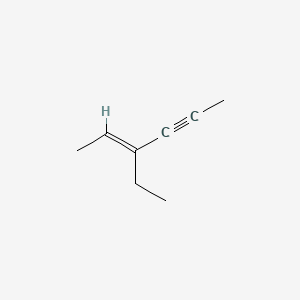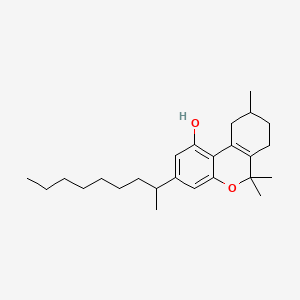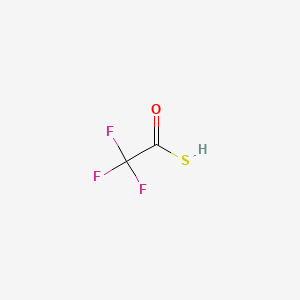![molecular formula C6H7N4O4S- B13785383 hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered significant interest in the scientific community due to its diverse applications in medicinal chemistry and its potential as a therapeutic agent. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. This reaction is often catalyzed by hydrochloric acid, which facilitates the chemo-selective substitution at the C-4 position of the pyrrolo[2,3-d]pyrimidine ring . The reaction conditions are generally mild, and the process is straightforward, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process, ensuring a consistent supply of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-4 position of the pyrrolo[2,3-d]pyrimidine ring.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for substitution reactions and various oxidizing or reducing agents for redox reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield a variety of derivatives with potentially enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is explored as a potential therapeutic agent for various diseases, including cancer and tuberculosis
Biological Research: It is used as a tool compound to study the mechanisms of action of various biological targets, such as kinases and other enzymes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function and leading to the desired therapeutic effects . The pathways involved in these interactions are complex and often involve multiple steps, including the modulation of signaling pathways and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique compared to other similar compounds due to its specific structure and the presence of the pyrrolo[2,3-d]pyrimidine core. Similar compounds include:
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has similar biological activity but differs in its substitution pattern.
4-Methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: Another derivative with distinct chemical properties and biological activities.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C6H7N4O4S- |
|---|---|
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4)/p-1 |
InChI-Schlüssel |
ZVFLCRGXDSPVKK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


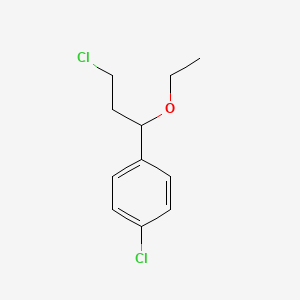

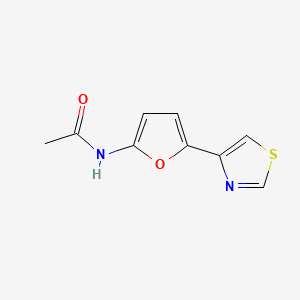
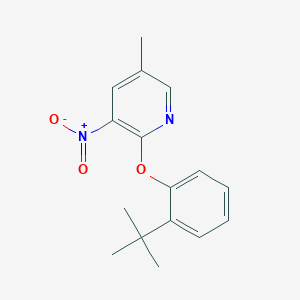
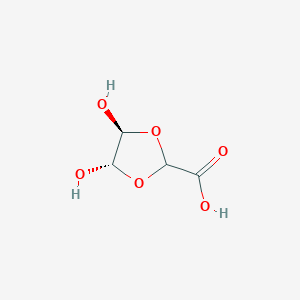
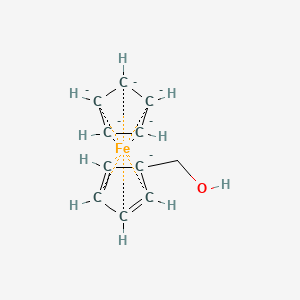
![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)

![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)

![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
